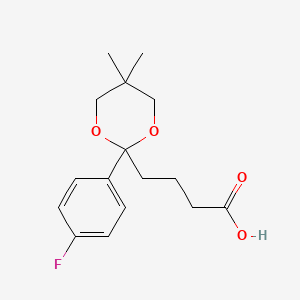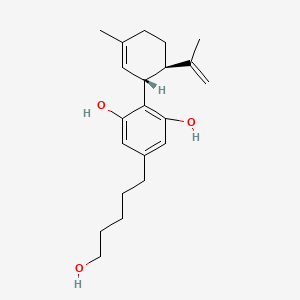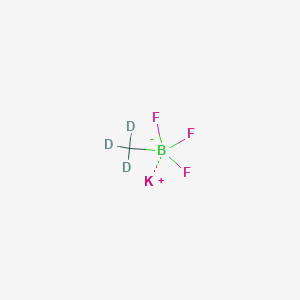
2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butyric acid involves intricate chemical reactions. For instance, butyrate derivatives like allyl 2-acetyl-3-(phenylamino)butanoate and 1,3-dioxane derivatives such as 2,6-dimethyl N-(4-methylphenyl)-1,3-dioxan-4-amine have been synthesized and characterized using techniques such as FTIR, 1H NMR, 13C NMR spectroscopy, and single crystal X-ray diffraction (Jebas et al., 2013).
Molecular Structure Analysis
The molecular structure of these compounds showcases a complex arrangement, as evidenced by their crystallization in various crystal systems and space groups, providing insights into the spatial arrangement and intermolecular interactions within the crystal lattice. The detailed crystallographic data reveal the dimensions and angles crucial for understanding the molecular conformation (Jebas et al., 2013).
Chemical Reactions and Properties
Compounds within this chemical family participate in a range of chemical reactions, often facilitated by their functional groups. For instance, the presence of 1,3-dioxane rings and butyric acid moieties can lead to reactions such as hydrogen bonding, which plays a significant role in the formation of dimers and higher-order structures within the crystal packing, influencing their chemical reactivity and interaction with other molecules (Jebas et al., 2013).
Applications De Recherche Scientifique
Applications in Polymer Synthesis
2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butyric acid and its derivatives have been utilized in the synthesis of various polymers. For instance, the synthesis of telechelic methyl methacrylate and styrene oligomers was achieved through the copolymerization of 4-fluorophenyl butadiene units, leading to oligomers with 4-fluorophenyl ketone end groups. This method was significant in polymer chemistry for creating materials with specific end functionalities (Dix, Ebdon, & Hodge, 1993).
In Crystal Structure Studies
The compound has also been a subject of study in crystallography. For example, butyrate derivatives and 1,3-dioxane derivatives, closely related to the chemical , were synthesized and their crystal structures characterized. These studies provide valuable insights into molecular arrangements and interactions, which are crucial for understanding material properties (Jebas et al., 2013).
In Organic Synthesis and Materials Science
In the realm of organic synthesis and materials science, the derivatives of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butyric acid have been synthesized and explored for their potential applications. For example, the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from related compounds demonstrates the compound's relevance in creating drug precursors or ligands (Dotsenko et al., 2019). Furthermore, these derivatives have been utilized in the synthesis of oligophenylenevinylenes for use in plastic solar cells, highlighting the compound's significance in the development of new materials for renewable energy applications (Jørgensen & Krebs, 2005).
In Photophysical Studies
The compound and its derivatives have also been studied for their photophysical properties. For instance, investigations into the photophysics of a hemicyanine dye in dioxane-water mixtures and room temperature ionic liquids have provided valuable insights into photoisomerization and twisted intramolecular charge transfer processes, which are fundamental in the design of photonic and electronic materials (Seth et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO4/c1-15(2)10-20-16(21-11-15,9-3-4-14(18)19)12-5-7-13(17)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBLXQUGAYIAPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)(CCCC(=O)O)C2=CC=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3,5-Bis(4-formylphenyl)-1,3,5-triazinan-1-yl]benzaldehyde](/img/structure/B1145111.png)